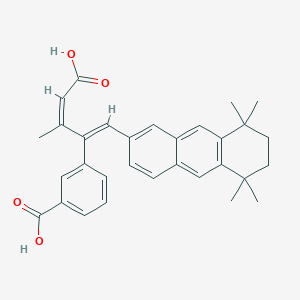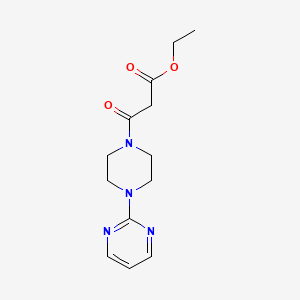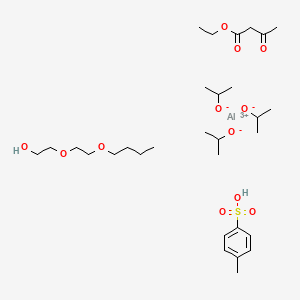
Aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is a complex chemical compound. This compound is formed through the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid. It is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid involves several steps:
Reaction of Butanoic Acid, 3-oxo-, Ethyl Ester with Aluminum Isopropoxide: This step involves the reaction of butanoic acid, 3-oxo-, ethyl ester with aluminum isopropoxide under controlled conditions to form an intermediate product.
Addition of 2-(2-butoxyethoxy)ethanol: The intermediate product is then reacted with 2-(2-butoxyethoxy)ethanol to form a more complex intermediate.
Reaction with p-Toluenesulfonic Acid: Finally, the complex intermediate is reacted with p-toluenesulfonic acid to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under controlled temperature and pressure conditions. The reactions are monitored to ensure the desired product is obtained with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often require catalysts such as acids or bases to proceed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in metabolism and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic Acid, 2-methyl-3-oxo-, Ethyl Ester: This compound has a similar structure but differs in the position of the methyl group.
Ethyl Acetoacetate: Another similar compound, which is used in similar applications but has different reactivity.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, reaction products with aluminum isopropoxide, 2-(2-butoxyethoxy)ethanol, and p-toluenesulfonic acid is unique due to its specific combination of reactants, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized industrial and research applications.
Propiedades
Fórmula molecular |
C30H57AlO12S |
|---|---|
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
aluminum;2-(2-butoxyethoxy)ethanol;ethyl 3-oxobutanoate;4-methylbenzenesulfonic acid;propan-2-olate |
InChI |
InChI=1S/C8H18O3.C7H8O3S.C6H10O3.3C3H7O.Al/c1-2-3-5-10-7-8-11-6-4-9;1-6-2-4-7(5-3-6)11(8,9)10;1-3-9-6(8)4-5(2)7;3*1-3(2)4;/h9H,2-8H2,1H3;2-5H,1H3,(H,8,9,10);3-4H2,1-2H3;3*3H,1-2H3;/q;;;3*-1;+3 |
Clave InChI |
SVVRQPPKNHWPJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOCCO.CCOC(=O)CC(=O)C.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


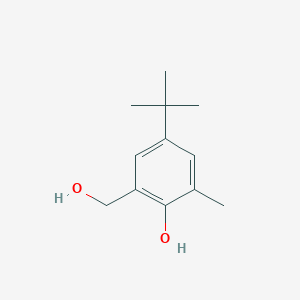
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)

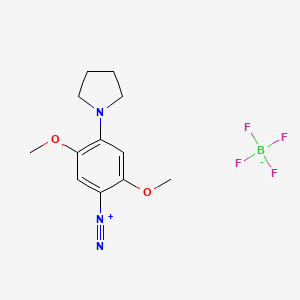
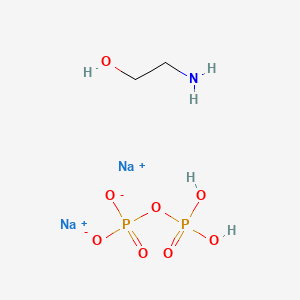
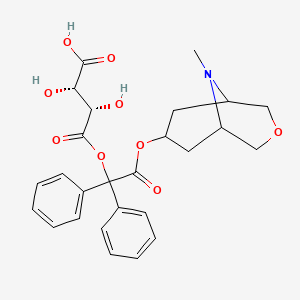
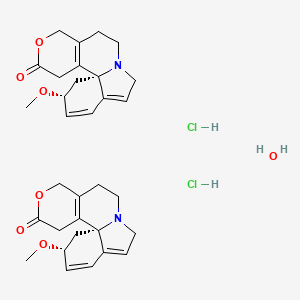

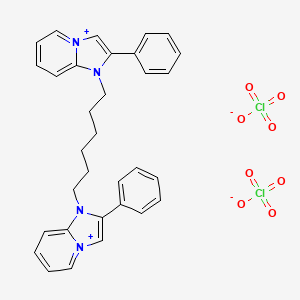
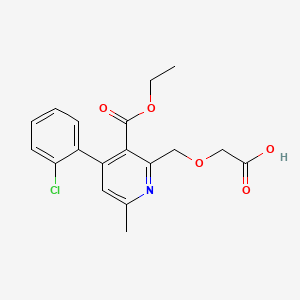
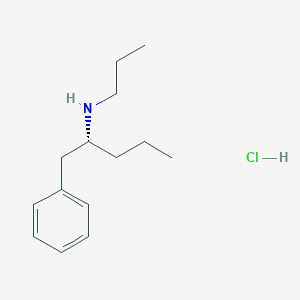
![2-[2-(2-hydroxyethylcarbamoyl)-4,6-dinitroanilino]ethyl methanesulfonate](/img/structure/B12776225.png)
